![molecular formula C14H14ClN3O2 B7529462 N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells.
Mecanismo De Acción
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have impaired DNA repair mechanisms.
Biochemical and physiological effects:
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in cancer cells. In addition, N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide is a highly specific inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, its potency and specificity may also limit its use in certain experimental settings. In addition, the high cost of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide may be a limiting factor for some researchers.
Direcciones Futuras
For research on N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in combination with chemotherapy and radiation therapy in cancer patients. Other potential applications of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide include its use as a neuroprotective agent in neurological diseases and its use in combination with immunotherapy in cancer treatment.
Métodos De Síntesis
The synthesis of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide involves several steps, including the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2-amino-2-oxoethyl)aniline to form the target compound.
Aplicaciones Científicas De Investigación
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide in patients with various types of cancer.
Propiedades
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-18-8-10(15)7-12(18)14(20)17-11-4-2-9(3-5-11)6-13(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYFKQZSVABGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

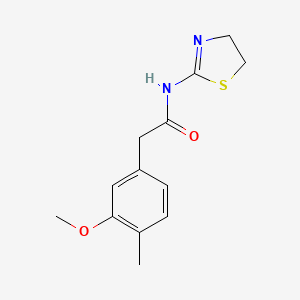
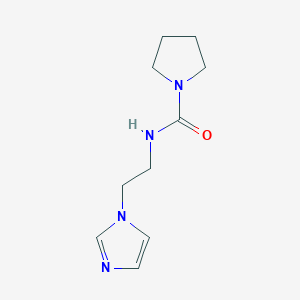
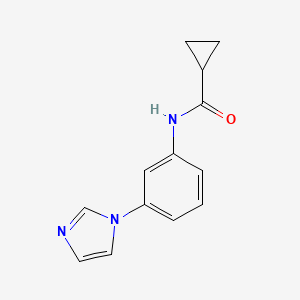

![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
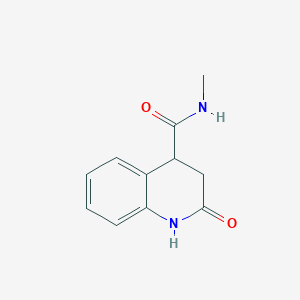
![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)

![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)
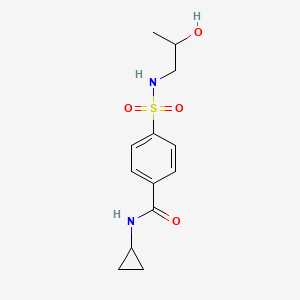
![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)